2-[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]ethanol
Overview
Description
2-[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]ethanol is an organic compound that features a piperazine ring substituted with a 3-methylphenoxyethyl group and an ethanol group
Mechanism of Action
Target of Action
The compound “2-{4-[2-(3-methylphenoxy)ethyl]-1-piperazinyl}ethanol” is structurally related to phenoxy herbicides . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . Therefore, it’s plausible that this compound may also target the auxin receptors in plants.
Mode of Action
Phenoxy herbicides, including potentially our compound, work by mimicking the natural plant hormone IAA . This leads to rapid, uncontrolled growth in broad-leaf plants, effectively causing them to "grow to death" .
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the auxin signaling pathway . By mimicking IAA, the compound could disrupt normal growth and development processes in plants. The downstream effects of this disruption can include uncontrolled cell elongation, tissue proliferation, and eventually plant death .
Pharmacokinetics
Similar compounds like phenoxy herbicides are known to be absorbed by plants and distributed throughout the plant tissues . They are metabolized within the plant and can be excreted or sequestered in plant tissues .
Result of Action
The molecular and cellular effects of this compound’s action would likely include disruption of normal cell growth and division, leading to abnormal tissue development and potentially plant death . This is due to the compound’s potential to mimic IAA and disrupt the auxin signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]ethanol typically involves the reaction of 3-methylphenol with 2-chloroethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The resulting intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the phenoxyethyl group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]acetaldehyde or 2-[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]acetic acid .
Scientific Research Applications
2-[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol
- Ethanol, 2-(4-methylphenoxy)
- 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol
Uniqueness
2-[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]ethanol is unique due to the presence of the 3-methylphenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
2-[4-[2-(3-methylphenoxy)ethyl]piperazin-1-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14-3-2-4-15(13-14)19-12-10-17-7-5-16(6-8-17)9-11-18/h2-4,13,18H,5-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCRZHUTXOGVJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCN(CC2)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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